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Compound of Interest

Compound Name: 5-Hydroxy-2-nitrobenzoic acid

Cat. No.: B184560 Get Quote

A Spectroscopic Showdown: 5-Hydroxy-2-
nitrobenzoic Acid and Its Precursors
For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and electronic properties of pharmaceutical intermediates is paramount. This

guide provides a detailed spectroscopic comparison of 5-Hydroxy-2-nitrobenzoic acid, a key

chemical intermediate, with its common precursors, salicylic acid and 4-hydroxybenzoic acid.

Through an objective analysis of experimental data from Ultraviolet-Visible (UV-Vis), Fourier-

Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy, this

document aims to elucidate the key spectral changes that occur during its synthesis, thereby

aiding in characterization and quality control.

The synthesis of 5-Hydroxy-2-nitrobenzoic acid often proceeds via the nitration of a

hydroxybenzoic acid precursor. Salicylic acid (2-hydroxybenzoic acid) and 4-hydroxybenzoic

acid are common starting materials. The introduction of a nitro group (-NO2) and the relative

positions of the hydroxyl (-OH) and carboxylic acid (-COOH) groups significantly influence the

electronic and vibrational properties of the molecule, which are directly observable through

spectroscopic techniques.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Hydroxy-2-nitrobenzoic acid
and its precursors.
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UV-Visible Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The

position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the

presence of auxochromes and chromophores.

Compound λmax (nm) Solvent

5-Hydroxy-2-nitrobenzoic acid ~345, ~230 Methanol

Salicylic Acid 296, 231[1] Methanol[1]

4-Hydroxybenzoic Acid 256[2] Not Specified

The bathochromic (red) shift observed in 5-Hydroxy-2-nitrobenzoic acid compared to its

precursors is attributed to the presence of the electron-withdrawing nitro group, which extends

the conjugation of the aromatic system.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the

functional groups present. The positions of characteristic absorption bands are indicative of

specific bond types and their chemical environment.
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Functional Group
5-Hydroxy-2-
nitrobenzoic acid
(cm⁻¹)

Salicylic Acid
(cm⁻¹)

4-Hydroxybenzoic
Acid (cm⁻¹)

O-H Stretch

(Carboxylic Acid)
~3100-2500 (broad) 3233 (broad) 3449 (broad)[3]

O-H Stretch

(Phenolic)
~3400

Included in broad

COOH peak

Included in broad

COOH peak

C=O Stretch

(Carboxylic Acid)
~1680 1652-1670 1663[3]

N-O Stretch

(Asymmetric)
~1530 - -

N-O Stretch

(Symmetric)
~1350 - -

C=C Stretch

(Aromatic)
~1600, ~1470

1558-1610, 1444-

1503
~1588[3]

C-O Stretch

(Phenolic)
~1230 ~1250 ~1230

The FTIR spectrum of 5-Hydroxy-2-nitrobenzoic acid is distinguished by the appearance of

strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations

of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei, particularly hydrogen (¹H) and carbon (¹³C). Chemical shifts (δ) are highly sensitive to

the electronic effects of neighboring functional groups.

¹H NMR Spectral Data (Chemical Shift δ in ppm)
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Proton
5-Hydroxy-2-
nitrobenzoic acid
(DMSO-d₆)

Salicylic Acid
(DMSO-d₆)

4-Hydroxybenzoic
Acid (DMSO-d₆)

Ar-H
~8.1 (d), ~7.3 (dd),

~7.0 (d)

7.82 (d), 7.52 (t), 6.96

(d), 6.92 (t)[4]
7.79 (d), 6.82 (d)[5]

-OH (Phenolic) ~11.0 (s) ~10.0 (br s) ~10.2 (br s)

-COOH ~13.5 (br s) ~13.0 (br s) ~12.5 (br s)

¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Carbon
5-Hydroxy-2-
nitrobenzoic acid
(DMSO-d₆)

Salicylic Acid
(DMSO-d₆)

4-Hydroxybenzoic
Acid (DMSO-d₆)

C=O ~165 ~172 167.61[5]

Ar-C (Substituted)

~160 (C-OH), ~140

(C-NO₂), ~120 (C-

COOH)

~161 (C-OH), ~117

(C-COOH)

162.04 (C-OH),

121.78 (C-COOH)[5]

Ar-CH ~125, ~118, ~115
~135, ~130, ~119,

~117
131.97, 115.56[5]

The downfield shift of the aromatic protons in 5-Hydroxy-2-nitrobenzoic acid, particularly the

proton ortho to the nitro group, is a direct consequence of the strong electron-withdrawing

nature of the nitro group. Similarly, the chemical shifts of the aromatic carbons are significantly

affected by the substituents.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.

Instrument-specific parameters may require optimization.

UV-Visible Spectroscopy
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Sample Preparation: A dilute solution of the compound (approximately 10⁻⁴ to 10⁻⁵ M) is

prepared using a suitable UV-transparent solvent, such as methanol or ethanol.

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm

using a double-beam spectrophotometer. A cuvette containing the pure solvent is used as a

reference.

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the

resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A

small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately

100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.[6]

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The

spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of

4 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the

functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable

deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[7] A small amount

of tetramethylsilane (TMS) may be added as an internal standard for chemical shift

referencing.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans are accumulated to

obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically

required due to the lower natural abundance of the ¹³C isotope.
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Data Processing and Analysis: The acquired Free Induction Decays (FIDs) are Fourier

transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and

integration values (for ¹H NMR) are then analyzed to elucidate the molecular structure.

Visualizing the Spectroscopic Comparison
Workflow
The following diagram illustrates the general workflow for a comparative spectroscopic

analysis.

Synthesis & Precursors

Spectroscopic Analysis

Data Comparison & Analysis

Salicylic Acid
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4-Hydroxybenzoic Acid 5-Hydroxy-2-nitrobenzoic Acid
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Caption: Workflow for the spectroscopic comparison of a target compound and its precursors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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